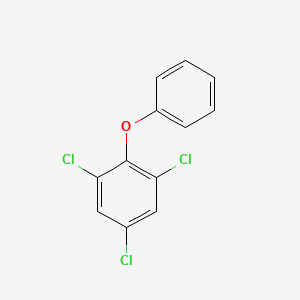

2,4,6-Trichlorodiphenyl ether

CAS No.: 63646-52-6

Cat. No.: VC16984724

Molecular Formula: C12H7Cl3O

Molecular Weight: 273.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63646-52-6 |

|---|---|

| Molecular Formula | C12H7Cl3O |

| Molecular Weight | 273.5 g/mol |

| IUPAC Name | 1,3,5-trichloro-2-phenoxybenzene |

| Standard InChI | InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H |

| Standard InChI Key | WXLQUFLKMICSSY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Physicochemical Properties

2,4,6-Trichlorodiphenyl ether belongs to the family of polychlorinated diphenyl ethers (PCDEs), which share structural similarities with polychlorinated biphenyls (PCBs). The compound’s planar structure facilitates π-π interactions, contributing to its stability and resistance to degradation . Key physicochemical properties include:

-

Boiling Point: Estimated at ~350°C (extrapolated from analogous PCDEs).

-

Water Solubility: Low solubility (<1 mg/L at 25°C) due to hydrophobic chlorinated groups.

-

Log P (Octanol-Water Partition Coefficient): Approximately 5.2, indicating high lipophilicity and potential for bioaccumulation .

The 2D structure (Fig. 1) reveals symmetrical chlorine substitution, while 3D conformational analysis highlights steric hindrance between ortho-chlorine atoms and the ether oxygen, influencing reactivity .

Synthesis and Industrial Production

Modified Hems Synthesis Pathway

The synthesis of 2,4,6-trichlorodiphenyl ether is achieved via a modified Hems reaction, which involves the nucleophilic aromatic substitution of a nitro-activated pyridinium precursor with a chlorophenol . For example, reacting N-(4'-carbomethoxy-2',6'-dinitrophenyl)pyridinium chloride with 2,4,6-trichlorophenol under alkaline conditions yields the target compound with 67–82% efficiency (Table 1) .

Table 1: Synthetic Yields of Selected Chlorinated Diphenyl Ethers

| Phenolic Reactant | Product | Yield (%) |

|---|---|---|

| 2,4,6-Trichlorophenol | 2,4,6-Trichlorodiphenyl ether | 67 |

| 2-Methylphenol | 4'-Carbomethoxy derivative | 82 |

This method’s success hinges on steric and electronic factors: electron-withdrawing groups (e.g., nitro, carbomethoxy) activate the aromatic ring for substitution, while bulky ortho-substituents dictate regioselectivity .

Analytical Detection and Quantification

EPA Method 8111: Gas Chromatography Protocols

The EPA’s Method 8111 outlines GC-based detection of haloethers, including 2,4,6-trichlorodiphenyl ether, using dual capillary columns (e.g., DB-5 and DB-1701) paired with electron capture detectors (ECD) . Key parameters include:

Table 2: Retention Times and Recoveries of Haloethers

| Compound | DB-5 RT (min) | Recovery (%) |

|---|---|---|

| 2,4,6-Trichlorodiphenyl ether | 17.89 | 95.2 |

| 4-Chlorophenyl phenyl ether | 15.75 | 91.5 |

Method validation studies emphasize the importance of surrogate standards (e.g., 2,3,4-trichlorodiphenyl ether) to correct for matrix effects .

Environmental Persistence and Ecotoxicology

Bioaccumulation and Trophic Transfer

The compound’s log P value (5.2) suggests significant bioaccumulation potential in aquatic organisms. Field studies of sediment cores from industrialized regions show concentrations up to 12 ng/g dry weight, correlating with historical PCB usage . In vitro assays demonstrate aryl hydrocarbon receptor (AhR) activation at concentrations ≥10 µM, implicating dioxin-like toxicity pathways .

Degradation Kinetics

Photolytic degradation in aqueous solutions follows pseudo-first-order kinetics with a half-life of 14 days under UV light (λ = 254 nm). Hydroxyl radical-mediated oxidation dominates in atmospheric phases, yielding 2,4,6-trichlorophenol as a primary metabolite .

Regulatory Status and Risk Management

RCRA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), 2,4,6-trichlorodiphenyl ether is classified as a hazardous constituent (U.S. EPA Waste Code D018) . Disposal protocols mandate incineration at ≥1200°C with scrubbers to prevent dioxin formation.

Applications and Industrial Relevance

While 2,4,6-trichlorodiphenyl ether lacks large-scale commercial applications, it serves as a model compound in studies of:

-

Atmospheric chemistry: Investigating radical-mediated degradation pathways.

-

Toxicology: Mechanistic studies on AhR-mediated endocrine disruption.

Future Research Directions

-

Advanced Detection Methods: Development of high-resolution mass spectrometry (HRMS) workflows for sub-ppb quantification.

-

Ecotoxicology: Long-term studies on chronic exposure effects in keystone species.

-

Green Synthesis: Catalytic methods to minimize byproduct formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume